molecular formula C24H25F2N5O3 B13388734 (2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide

(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide

Cat. No.: B13388734
M. Wt: 469.5 g/mol
InChI Key: HGIMFDMPTIPMFG-UHFFFAOYSA-N
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Description

(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core, a difluorophenyl group, and a tetrahydrofuran moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide involves multiple steps, including the formation of the quinazoline core, the introduction of the difluorophenyl group, and the attachment of the tetrahydrofuran moiety. The synthetic route typically involves the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the quinazoline ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a substitution reaction, often using a difluorobenzene derivative as the starting material.

    Attachment of the Tetrahydrofuran Moiety: This step involves the reaction of the quinazoline intermediate with a tetrahydrofuran derivative under suitable conditions.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and purification techniques.

Chemical Reactions Analysis

(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinazoline compounds.

Scientific Research Applications

(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe for studying biochemical pathways.

    Medicine: The compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and affecting biochemical pathways. The molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal research, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

(2E)-N-[4-[(3,4-Difluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-2-butenamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C24H25F2N5O3

Molecular Weight

469.5 g/mol

IUPAC Name

N-[4-(3,4-difluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C24H25F2N5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-18(25)19(26)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)

InChI Key

HGIMFDMPTIPMFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)F)OC4CCOC4

Origin of Product

United States

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